Array ( [bid] => 12284157 )
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a heterocyclic compound characterized by a triazole ring fused with a pyridine structure. Its molecular formula is C₆H₅BrClN₄, and it has a molecular weight of approximately 213.04 g/mol. The compound features a bromo group at the 8-position and a chloro group at the 6-position of the triazolo-pyridine framework, which contributes to its unique chemical properties and potential biological activities. The compound is notable for its ability to act as a pharmacophore in various medicinal chemistry applications due to its structural characteristics that facilitate interactions with biological targets .
The chemical reactivity of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine can be attributed to the presence of functional groups that allow for nucleophilic substitutions and electrophilic additions. The bromine and chlorine atoms can participate in substitution reactions, making the compound versatile for further synthetic modifications. For instance, the bromo group can be replaced by various nucleophiles in reactions such as:
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine exhibits significant biological activity, particularly as an inhibitor of various enzymes involved in critical cellular pathways. Notably, it has been studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which plays a crucial role in cancer cell proliferation and survival. The compound's ability to inhibit PI3K suggests its utility in cancer therapy and other diseases associated with dysregulated signaling pathways . Additionally, it has shown promise in modulating other targets related to inflammation and metabolic disorders.
The synthesis of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine typically involves multi-step synthetic routes starting from simpler precursors. Common methods include:
These methods allow for the selective introduction of functional groups while maintaining high yields and purity of the final product.
The applications of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine span various fields:
Interaction studies have demonstrated that 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine can bind effectively to various biological targets. Research indicates that it interacts with specific receptors and enzymes through hydrogen bonding and hydrophobic interactions facilitated by its structural features. Molecular docking studies have provided insights into its binding affinities and modes of action against selected targets such as PI3K and other kinases involved in tumorigenesis.
Several compounds share structural similarities with 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 882521-63-3 | 0.86 |
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 947248-68-2 | 0.81 |
| 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 1010120-55-4 | 0.79 |
| 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine | 1053655-66-5 | 0.78 |
| 8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | 1159813-15-6 | 0.76 |
These compounds share similar triazole-pyridine frameworks but differ in their halogen substitutions or additional functional groups. The unique combination of bromine and chlorine substitutions in 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine enhances its biological activity compared to its analogs.